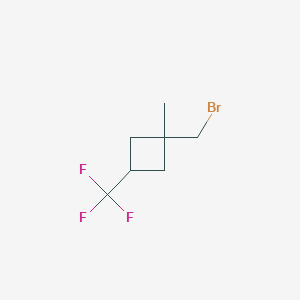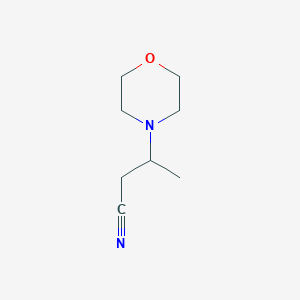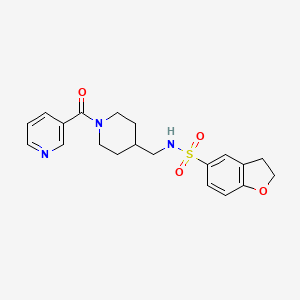
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane" is a halogenated cyclobutane derivative with a trifluoromethyl group, which is of interest due to its potential in various chemical reactions and as a building block in organic synthesis. The presence of both bromomethyl and trifluoromethyl groups suggests that it could be reactive and useful for further functionalization.
Synthesis Analysis
The synthesis of bromomethyl cyclobutane derivatives can be achieved through several methods. One approach involves the use of diethyl malonate and trimethylene chlorobromide as starting materials, followed by a phase transfer catalyzed ring closure, hydrolysis, decarboxylation, reduction, tosylation, and bromination to afford bromomethyl cyclobutane with high purity . This method offers mild reaction conditions and is suitable for industrial production.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be complex and is often elucidated using X-ray crystallography. For instance, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, a related compound, was determined by this technique, which could provide insights into the stereochemistry and electronic properties of similar cyclobutane derivatives .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. For example, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin leads to the formation of 1,3-dimetallacyclobutane derivatives . Additionally, the reactions of N-bromobis(trifluoromethyl)amine with dienes result in the formation of adducts that can undergo further transformations, such as dehydrobromination . These reactions highlight the reactivity of bromomethyl and trifluoromethyl groups in cyclobutane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their substituents. For instance, the presence of fluoromethyl or difluoromethyl groups affects the acid-base properties of cyclobutane-derived amines and carboxylic acids, as evidenced by their pKa values . The electron-withdrawing effect of the fluorine atoms is consistent with the observed changes in these properties.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions : The thermal [2+2] cycloaddition process of related halogenated ethylenes is significant in producing specific cyclobutane derivatives (Toda, Motomura, & Oshima, 1974). Such reactions are fundamental in the synthesis of complex organic molecules, indicating potential applications in creating derivatives of 1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane.
Intermediate in Organic Synthesis : The study of reactions like the formation of tricyclo[2.1.0.0 1.3 ]pentane from related halomethylcyclobutanes suggests the role of these compounds as intermediates in complex organic syntheses (Wiberg et al., 1993). This implies the potential use of this compound in synthesizing novel organic compounds.
Palladium-Catalyzed Reactions : The involvement of cyclobutanones in palladium-catalyzed reactions that lead to the formation of complex compounds like arylated benzolactones suggests that similar cyclobutane derivatives could be utilized in such catalytic processes (Matsuda, Shigeno, & Murakami, 2008).
Electrochemical Reduction Studies : Research on the electrochemical behavior of related dihalobutanes, leading to various products, indicates the potential for electrochemical studies involving this compound (Pritts & Peters, 1995).
Visible Light-Induced Synthesis : The visible light-induced synthesis of trifluoromethylated cyclobutane derivatives from related compounds highlights the potential for photochemical applications of this compound in synthesizing functionally diverse compounds (Hu, Xu, Liu, & Guo, 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIAPTUBZYKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)
![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)
![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)
![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)

![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)